molecular formula C13H12N4O6S B12676863 3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid CAS No. 94236-86-9

3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid

Cat. No.: B12676863
CAS No.: 94236-86-9
M. Wt: 352.32 g/mol
InChI Key: NIBIQWLKEOSZCH-UHFFFAOYSA-N
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Description

3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-sulphosalicylic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through crystallization or filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques to differentiate between cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Widely used as a dye in textiles, leather, and paper industries

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, making it useful in aqueous environments. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Direct Black 38: Another azo dye with similar applications but different structural features.

    Congo Red: A well-known azo dye used in histology and as an indicator.

    Methyl Orange: An azo dye commonly used as a pH indicator .

Uniqueness

3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

94236-86-9

Molecular Formula

C13H12N4O6S

Molecular Weight

352.32 g/mol

IUPAC Name

3-[(2,4-diaminophenyl)diazenyl]-2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C13H12N4O6S/c14-6-1-2-10(9(15)3-6)16-17-11-5-7(24(21,22)23)4-8(12(11)18)13(19)20/h1-5,18H,14-15H2,(H,19,20)(H,21,22,23)

InChI Key

NIBIQWLKEOSZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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